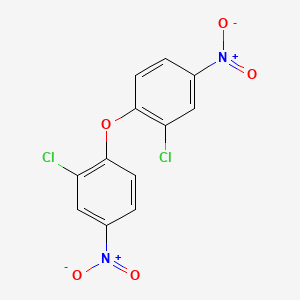
Bis(2-chloro-4-nitrophenyl) ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene is an organic compound characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene typically involves multi-step reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-chloro-4-nitrobenzene in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the hazardous nature of the reagents and intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro groups.
Common Reagents and Conditions
Substitution: Potassium carbonate, dimethyl sulfoxide, elevated temperatures.
Reduction: Palladium on carbon, hydrogen gas.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Reduction: Formation of amine derivatives.
Oxidation: Formation of higher oxidation state compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and chloro substituents on biological activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(4-nitrophenoxy)benzene
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
Uniqueness
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene is unique due to the presence of two nitro groups and two chlorine atoms, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
13867-27-1 |
|---|---|
Fórmula molecular |
C12H6Cl2N2O5 |
Peso molecular |
329.09 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
Clave InChI |
ZHZNXNICTMMFEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


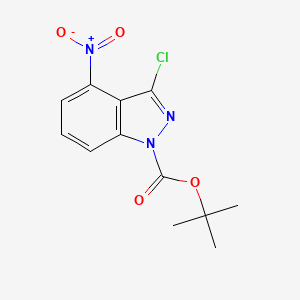
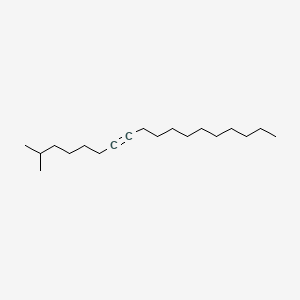
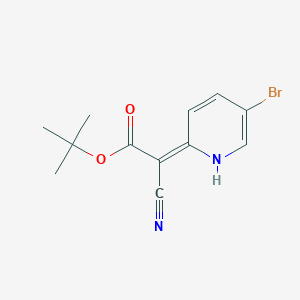
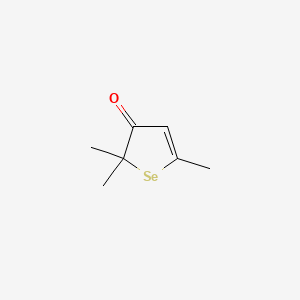
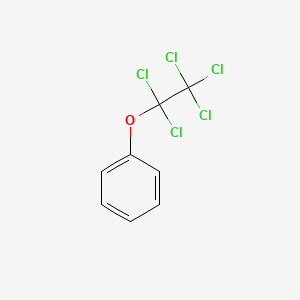

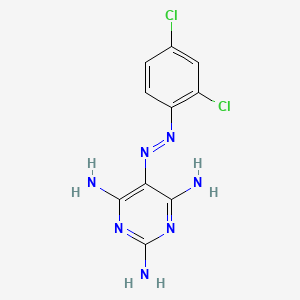

![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
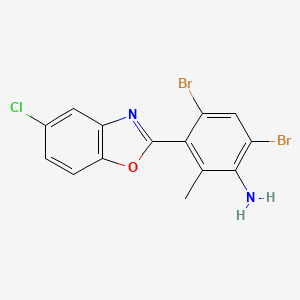
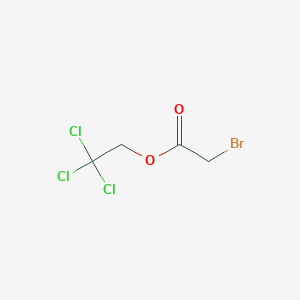
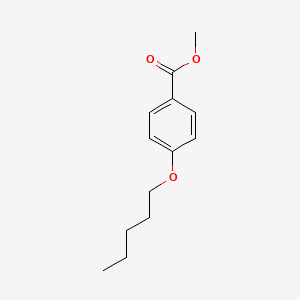

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
